1,2-Dihydroxynaphthalene

Catalog No.
S605526
CAS No.
574-00-5
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihydroxynaphthalene

CAS Number

574-00-5

Product Name

1,2-Dihydroxynaphthalene

IUPAC Name

naphthalene-1,2-diol

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H

InChI Key

NXPPAOGUKPJVDI-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2-dihydroxynaphthalene, 1,2-dihydroxynaphthalene monohydrate, 1,2-naphthalenediol

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)O

The exact mass of the compound Naphthalene-1,2-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dihydroxynaphthalene (CAS: 574-00-5) is a highly redox-active ortho-naphthalenediol characterized by its extended π-conjugation and relatively low highest occupied molecular orbital (HOMO) energy level [1]. Industrially and scientifically, it serves as a critical precursor for 1,2-naphthoquinone synthesis, a high-capacity organic cathode material in advanced redox flow and hydrogen gas batteries, and a specialized chelating ligand [1]. Its fused bicyclic structure provides distinct electrochemical properties and steric profiles compared to single-ring catechols, making it a highly specific procurement choice for energy storage applications, rapid redox mediation, and targeted supramolecular chemistry [2].

Substituting 1,2-dihydroxynaphthalene with its structural isomers (e.g., 2,3- or 1,4-dihydroxynaphthalene) or single-ring analogs (e.g., catechol) fundamentally alters the material's redox kinetics, theoretical capacity, and coordination geometry [1]. The specific ortho-hydroxy arrangement on the asymmetric 1,2-position of the naphthalene ring is strictly required for its unique enolization kinetics and rapid hydrogen ion uptake in battery applications, yielding a higher theoretical capacity than standard anthraquinones[1]. Furthermore, in supramolecular and sensing applications, receptors designed for the 1,2-diol motif completely reject non-ortho isomers, meaning that generic substitution will result in a total loss of binding affinity and process failure[2].

Electrochemical Capacity in Organic Battery Systems

In the development of rechargeable hydrogen gas and organic redox flow batteries, the 1,2-dihydroxynaphthalene/1,2-naphthoquinone redox couple provides superior energy density due to its rapid H+ uptake and removal kinetics. Compared to standard quinone materials like 9,10-anthraquinone (9,10-AQ) or 9,10-phenanthrenequinone (9,10-PQ), 1,2-dihydroxynaphthalene exhibits a higher theoretical capacity and a more favorable redox potential driven by its low HOMO energy level [1].

Evidence DimensionTheoretical specific capacity
Target Compound Data339 mAh/g theoretical capacity (323.4 mAh/g practically realized at 0.2 A/g)
Comparator Or Baseline9,10-AQ and 9,10-PQ (lower theoretical capacities and different redox potentials)
Quantified Difference1,2-dihydroxynaphthalene provides a maximum theoretical capacity of 339 mAh/g, significantly outperforming standard 9,10-substituted quinones.
ConditionsGalvanostatic charge–discharge cycling in a hydrogen gas battery system.

Procurement of 1,2-dihydroxynaphthalene is critical for maximizing energy density and rate capability in next-generation organic redox batteries.

Kinetic Superiority in Radical Scavenging

The specific positioning of the hydroxyl groups in 1,2-dihydroxynaphthalene results in drastically faster electron transfer and radical scavenging rates compared to other dihydroxynaphthalene isomers. Kinetic measurements of bleaching rates towards peroxyl radicals demonstrate that the 1,2-isomer is significantly more reactive than the 2,3-, 1,3-, or 2,7-isomers, making it a far superior redox mediator and radical trap [1].

Evidence DimensionBleaching rate towards peroxyl radicals
Target Compound DataHighest relative reactivity
Comparator Or Baseline2,3-dihydroxynaphthalene, 1,3-dihydroxynaphthalene, and 2,7-dihydroxynaphthalene
Quantified DifferenceReactivity order established as 1,2-DHN >> 2,3-DHN > 1,3-DHN ≥ 2,7-DHN.
ConditionsQuantitative trapping of peroxyl radicals in solution.

For applications requiring rapid redox mediation or polymerization inhibition, the 1,2-isomer provides unmatched kinetic efficiency over other commercially available isomers.

Strict Ortho-Diol Specificity in Supramolecular Recognition

The ortho-diol motif on the fused naphthalene ring allows 1,2-dihydroxynaphthalene to form highly stable host-guest complexes with specific synthetic receptors, such as polyphosphorylated triphenylenes. These receptors selectively bind the 1,2-diol structure via hydrogen bonding and π-π stacking, while completely rejecting non-ortho diols and monophenols [1].

Evidence DimensionAssociation constant (K_a) for host-guest complexation
Target Compound DataForms 1:2 complexes with K_a up to 2837 M^-1
Comparator Or BaselinePhenols, anilines, and non-ortho diols
Quantified DifferenceStrong binding for 1,2-DHN vs. zero measurable binding for non-ortho competitors.
ConditionsNMR and microcalorimetry titrations in chloroform.

This strict structural requirement dictates that buyers must procure the exact 1,2-isomer for specialized chemical sensors and selective filtration matrices.

High-Capacity Organic Redox Flow and Hydrogen Batteries

1,2-Dihydroxynaphthalene is the active cathode material of choice for systems requiring high specific capacity (up to 339 mAh/g) and stable low-temperature operation, directly leveraging its rapid enolization kinetics and low HOMO energy level [1].

Synthesis of 1,2-Naphthoquinone-Based Redox Mediators

Utilized as the direct precursor for 1,2-naphthoquinone, 1,2-dihydroxynaphthalene is selected for its specific oxidation pathways to produce high-purity mediators for chemical biology, dye synthesis, and electrochemical biosensors [1].

Development of Selective Supramolecular Sensors

Applied as a specific guest molecule or structural motif in host-guest chemistry, where its ortho-diol configuration and extended π-system are mandatory for binding with polyphosphorylated triphenylenes and other selective synthetic receptors [2].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.052429494 Da

Monoisotopic Mass

160.052429494 Da

Heavy Atom Count

12

UNII

2R5017T335

Related CAS

67293-06-5 ((monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

574-00-5

Metabolism Metabolites

Dihydrodiol is a known human metabolite of naphthalene.

Wikipedia

1,2-naphthalenediol

Dates

Last modified: 08-15-2023

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